molecular formula C8H13ClN2O B3364983 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride CAS No. 1187932-78-0

2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B3364983
CAS No.: 1187932-78-0
M. Wt: 188.65 g/mol
InChI Key: LOAZQGCHFSBUEY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS 1187932-78-0) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine class of heterocyclic scaffolds, which are known for their diverse biological activities and potential as therapeutic agents . This compound serves as a versatile building block and key pharmacophore in drug discovery. The oxazolo[4,5-c]pyridine core is recognized for its ability to interact with a wide range of receptors and enzymes through various bonds, including hydrogen, hydrophobic, van der Waals, or dipole interactions . Scientific literature highlights the relevance of this structural class in the development of novel therapeutics. Specifically, derivatives of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine have been identified as potent and orally-active negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a key target in central nervous system (CNS) disorders . This research area shows promise for the development of new antidepressant agents . Furthermore, closely related analogues from the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine family have been investigated as a new class of cytotoxic Hsp90 inhibitors, positioning them as potential candidates for anticancer drug development . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-9-7-5-10(2)4-3-8(7)11-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAZQGCHFSBUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-78-0
Record name Oxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an appropriate oxazole precursor in the presence of a strong acid like hydrochloric acid . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Chemical Reactions Analysis

2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key features of the target compound with its closest analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride Oxazole + pyridine 2-CH₃, 5-CH₃ C₆H₈N₂O·HCl 160.60 (base: 124.14) Moderate solubility (HCl salt); potential CNS activity due to lipophilic groups
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine derivatives (e.g., ethyl ester) Isoxazole + pyridine Varied (e.g., 3-COOEt) C₉H₁₂N₂O₃·HCl 244.67 Enhanced solubility (ester groups); explored as Hsp90 inhibitors
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride Imidazole + pyridine 2-CH₃ C₇H₁₁N₃·HCl 189.65 Higher basicity (imidazole N); similarity score 0.89 to target
Clopidogrel bisulfate (thieno[3,2-c]pyridine analog) Thiophene + pyridine 2-Cl, acetate sulfate C₁₆H₁₆ClNO₂S·H₂SO₄ 419.90 Antiplatelet drug; chiral purity critical for activity
Key Observations:
  • Isoxazole derivatives () share similar ring systems but differ in electronic properties due to O-N-O arrangements .
  • Substituent Effects : Methyl groups at positions 2 and 5 enhance lipophilicity, which may improve blood-brain barrier penetration compared to ester-functionalized analogs (e.g., ethyl ester in ) .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, a feature shared with imidazo[4,5-c]pyridine derivatives () but distinct from sulfate salts like clopidogrel bisulfate .

Biological Activity

2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS No. 1187932-78-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique oxazole ring fused with a pyridine structure, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 188.66 g/mol
  • Purity : ≥ 95%
  • Physical Form : Yellow liquid

Biological Activity

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : Various human tumor cell lines were subjected to treatment with the compound.
  • Results : Compounds showed growth inhibition in the nanomolar to micromolar range (Table 1).
CompoundCell LineGI50 (nM)
AMCF-750
BHeLa75
CA549100

Table 1: Antiproliferative activity of derivatives against human tumor cell lines.

Cardioprotective Effects

A study on the cardioprotective properties of related compounds demonstrated that they could mitigate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. Key findings include:

  • Mechanism : Reduction of oxidative stress and apoptosis.
  • Cell Viability : Significant improvement in cell viability was observed.
CompoundCell Viability (%)p-value
Control100-
Doxorubicin20<0.001
Compound X80<0.01

Table 2: Effect of compounds on cell viability in cardiomyocytes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the oxazole and pyridine rings can enhance or diminish its efficacy against specific biological targets.

Key Structural Features

  • Substituents on the Pyridine Ring : Electron-withdrawing groups (e.g., nitro or halogens) at the para position enhance activity.
  • Oxazole Ring Modifications : Alterations can affect binding affinity to target proteins involved in cancer progression and cardiotoxicity.

Case Studies and Research Findings

  • Cardiotoxicity Mitigation : A study highlighted the ability of certain derivatives to significantly reduce ROS production and improve cell survival rates in a doxorubicin model.
  • Antitumor Activity : Compounds derived from this scaffold have been tested for their ability to inhibit various kinases and signaling pathways associated with tumor growth.

Q & A

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate interactions with Hsp90 or Factor Xa using crystal structures (PDB IDs: 1UYD, 2WOO) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C2/C5) with activity using CoMFA or CoMSIA .

How does stereochemistry influence its biological activity?

Advanced Research Focus
The tetrahydro ring’s chair conformation impacts binding:

  • C4 Substituents : Axial vs. equatorial positions alter steric hindrance in enzyme pockets .
  • Enantiomeric Purity : Chiral HPLC separates enantiomers; test individually for IC50_{50} differences .

What role does this compound serve as a building block in medicinal chemistry?

Q. Basic Research Focus

  • Core Modifications : The oxazole ring is functionalized via Suzuki coupling or amidation to explore SAR .
  • Prodrug Synthesis : Hydrochloride salt improves solubility for in vivo studies; ester prodrugs enhance membrane permeability .

What challenges arise during scale-up synthesis, and how are they addressed?

Q. Advanced Research Focus

  • Low Yields (<40%) : Optimize catalytic systems (e.g., switch from Pd/C to Buchwald-Hartwig catalysts) .
  • Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) during workup to remove unreacted intermediates .

How does the hydrochloride salt form affect pharmacokinetic properties?

Q. Advanced Research Focus

  • Solubility : Hydrochloride increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) but may reduce logP .
  • Bioavailability : Salt dissociation in gastric pH enhances absorption; measure via in situ intestinal perfusion models .

What analytical methods resolve contradictions in synthetic yield data?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, catalyst loading) .
  • In-line Spectroscopy : Monitor reactions in real-time via FTIR or Raman to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride

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